2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
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Description
The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups, including a benzodioxole, an oxadiazole, and an acetamide group . The presence of these groups suggests that the compound could have interesting chemical and biological properties, but without specific studies, it’s hard to say for sure.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and oxadiazole rings are likely to be planar due to the conjugated pi system, while the acetamide group could introduce some rotation due to the single bond .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. Some properties, like melting point, boiling point, and solubility, could be predicted based on the functional groups present .Scientific Research Applications
Synthesis and Anticonvulsant Evaluation
A study by Nath et al. (2021) involved the design, synthesis, and evaluation of a series of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide for anticonvulsant activities. The study utilized the maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures models to evaluate anticonvulsant activities. One compound, N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide, demonstrated significant anticonvulsant activity and emerged as an effective compound with a median dose of 35.7 mg/kg (MES ED50) and 88.15 mg/kg (scPTZ ED50), indicating potential for further exploration in anticonvulsant drug development (Nath et al., 2021).
Radioligand for Human A2B Adenosine Receptors
MRE 2029-F20, a compound related to the query chemical structure, was identified as a selective antagonist ligand of A2B adenosine receptors. Through tritiation of its precursor, [3H]-MRE 2029-F20 was developed as a radioligand for the pharmacological characterization of the human A2B adenosine receptor subtype, showing a KD value of 1.65±0.10 nM and Bmax value of 36±4 fmol/mg protein. This indicates its utility in receptor characterization and potential applications in drug discovery (Baraldi et al., 2004).
Synthesis and Antibacterial Activity
Another study by Ramalingam et al. (2019) synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and also 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide as antibacterial agents. These compounds were tested for their antibacterial activity and found to possess significant activity, highlighting the therapeutic potential of similar compounds in combating bacterial infections (Ramalingam et al., 2019).
Antimicrobial and Hemolytic Agents
A new series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides synthesized by Rehman et al. (2016) was screened for antimicrobial and hemolytic activity. The study found these compounds to be active against selected microbial species, indicating their potential as antimicrobial agents with reduced toxicity. This work suggests the potential of similar structures for developing new antimicrobial agents with lower cytotoxicity (Rehman et al., 2016).
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-3-2-4-13(7-11)17-20-21-18(25-17)19-16(22)9-12-5-6-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSYMUQOSJPPFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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